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An In-depth Technical Guide to the Initial Studies on Testosterone Buciclate for Male

Contraception

Introduction
The quest for a safe, effective, and reversible male hormonal contraceptive has been a long-

standing goal in reproductive medicine. A primary strategy involves the administration of

exogenous androgens to suppress the hypothalamic-pituitary-gonadal (HPG) axis, thereby

inhibiting spermatogenesis.[1][2] Testosterone esters have been the cornerstone of this

research, aiming to maintain physiological serum testosterone levels for libido and secondary

sexual characteristics while reducing intratesticular testosterone to levels insufficient for sperm

production.[3] Testosterone Buciclate (TB), a long-acting androgen ester, emerged from a

synthesis program by the World Health Organization (WHO) and the National Institute of Child

Health and Human Development (NICHD) as a promising candidate.[4][5] This technical guide

provides a comprehensive overview of the initial clinical and preclinical studies that first

evaluated its potential.

Pharmacological Profile and Formulation
Testosterone Buciclate (20 Aet-1 or CDB-1781) is the C17β buciclate (4-butylcyclohexane-1-

carboxylate) ester of testosterone.[5] It was formulated as a microcrystalline aqueous

suspension intended for intramuscular depot injection, designed for a very long duration of

action.[5] This formulation aimed to overcome the pharmacokinetic limitations of earlier esters
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like testosterone enanthate, which required frequent injections and caused undesirable

fluctuations in serum testosterone levels.[6][7]

Mechanism of Action: HPG Axis Suppression
The contraceptive effect of Testosterone Buciclate is rooted in the negative feedback

mechanism of the HPG axis. Administration of exogenous testosterone elevates systemic

androgen levels, which inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from

the hypothalamus and subsequently suppresses the secretion of Luteinizing Hormone (LH) and

Follicle-Stimulating Hormone (FSH) from the pituitary gland.[1][8] The reduction in LH

diminishes testosterone production by Leydig cells within the testes, and the fall in FSH curtails

its support for Sertoli cells. The resulting low intratesticular testosterone environment is

insufficient to support spermatogenesis, leading to oligozoospermia or azoospermia.[9]
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Caption: Mechanism of HPG axis suppression by Testosterone Buciclate.

Pharmacokinetics in Hypogonadal Men
The initial Phase I clinical study was crucial for establishing the pharmacokinetic profile of

Testosterone Buciclate. This trial was conducted in men with primary hypogonadism to

assess the drug's performance in an environment devoid of endogenous testosterone

production.
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Experimental Protocol: Phase I Pharmacokinetic Study
Objective: To assess the pharmacokinetics and pharmacodynamics of single intramuscular

doses of Testosterone Buciclate in hypogonadal men.[6]

Study Design: A randomized controlled trial involving eight male patients with primary

hypogonadism.[6][10]

Groups:

Group I (n=4): Received a single 200 mg IM injection of TB.[6][10]

Group II (n=4): Received a single 600 mg IM injection of TB.[6][10]

Procedure: Following two control examinations, subjects received the injection. Blood

samples were collected on days 1, 2, 3, 5, and 7 post-injection, and then weekly for four

months.[10]

Primary Endpoints: Serum levels of testosterone, dihydrotestosterone (DHT), estradiol, sex

hormone-binding globulin (SHBG), LH, and FSH. Safety parameters including clinical

chemistry, hematocrit, and prostate-specific antigen (PSA) were also monitored.[6]

Data Presentation: Pharmacokinetic and Hormonal
Response
The 600 mg dose was found to be effective in restoring and maintaining physiological androgen

levels for an extended period. A key finding was the absence of an initial supraphysiological

peak in testosterone levels, a common issue with other esters.[6]
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Parameter 200 mg Dose (Group I) 600 mg Dose (Group II)

Serum Androgen Levels
Did not rise to normal

physiological values.[6]

Increased significantly and

were maintained in the normal

range for up to 12 weeks.[6]

[10]

Maximal Serum T Level

(Cmax)
N/A

13.1 ± 0.9 nmol/L (at week 6).

[6][10]

Terminal Elimination Half-Life

(t½)
N/A 29.5 ± 3.9 days.[6]

Mean Residence Time (MRT) N/A 65.0 ± 9.9 days.[6][10]

Gonadotropin (LH/FSH) Levels No significant change.[6]
Significantly suppressed.[6]

[10]

Estradiol & SHBG Levels
Remained within normal range.

[6]

Remained within normal range.

[6]

Adverse Effects
No significant adverse effects

reported.[6]

No significant adverse effects

reported; DHT slightly

exceeded the upper normal

limit in one patient.[6]

Table 1: Summary of

Pharmacokinetic and

Pharmacodynamic Data from

the Phase I Study in

Hypogonadal Men. Data

sourced from Behre et al.,

1992.[6][10]

First Clinical Trial for Male Contraception
Building on the favorable pharmacokinetic profile, the first clinical trial to investigate

Testosterone Buciclate for male contraception in healthy, eugonadal men was initiated.

Experimental Protocol: Contraceptive Feasibility Study
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Caption: Experimental workflow for the first TB male contraception trial.
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Objective: To evaluate the efficacy of single intramuscular injections of Testosterone
Buciclate in suppressing spermatogenesis in normal healthy men.[4]

Study Design: A comparative clinical trial.[4]

Groups:

Group I (n=4): Received a single 600 mg IM injection of TB.[4]

Group II (n=8): Received a single 1200 mg IM injection of TB.[4]

Procedure: After two baseline control examinations, volunteers received the injection on day

0. Follow-up examinations, including blood sampling for hormone analysis and semen

analysis, were conducted every two weeks for up to 32 weeks.[4]

Primary Endpoint: Suppression of spermatogenesis to oligozoospermia (<5 million

sperm/mL) or azoospermia (0 sperm/mL).[4]

Data Presentation: Contraceptive Efficacy and
Endocrine Response
The study revealed a dose-dependent effect on spermatogenesis and highlighted a significant

variation in individual responses, leading to the classification of "responders" and "non-

responders."
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Parameter 600 mg Dose (Group I) 1200 mg Dose (Group II)

Serum Testosterone
Remained within the normal

physiological range.[4]

Remained within the normal

physiological range.[4]

Serum DHT N/A

Dose- and time-dependent

increase; slightly above normal

range for several weeks.[4]

Spermatogenesis Suppression
No suppression to

oligozoospermia observed.[4]

3 of 8 volunteers (37.5%)

achieved azoospermia.

Onset of Azoospermia N/A Week 10.[4]

Duration of Azoospermia N/A

Persisted up to weeks 14, 20,

and 22 in the three

responders.[4]

Table 2: Hormonal and

Spermatogenic Effects of

Testosterone Buciclate in

Normal Men. Data sourced

from Behre et al., 1995.[4]

A critical outcome of this study was the endocrine distinction between men who achieved

azoospermia (responders) and those who did not (non-responders) in the 1200 mg group.

Responders (n=3) Non-Responders (n=5)

1200 mg TB Injection

LH suppressed to
assay detection limit

FSH suppressed to
assay detection limit

LH decreased to near
lower normal limit

FSH decreased to near
lower normal limit

Azoospermia Achieved Azoospermia Not Achieved
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Caption: Logical relationship of endocrine response to 1200 mg TB.

Endocrine Parameter
Responders
(Azoospermic)

Non-Responders

LH Suppression
Suppressed to the assay

detection limits.[4]

Decreased to values near the

lower limit of normal.[4]

FSH Suppression
Suppressed to the assay

detection limits.[4]

Decreased to values near the

lower limit of normal.[4]

Serum SHBG Lower than non-responders.[4] Higher than responders.[4]

Free Testosterone Lower than non-responders.[4] Higher than responders.[4]

Table 3: Endocrine Profile of

Responders vs. Non-

Responders to 1200 mg

Testosterone Buciclate. Data

sourced from Behre et al.,

1995.[4]

These findings suggested that individual differences in the sensitivity of the HPG axis to

androgen feedback are a key determinant of contraceptive efficacy for androgen-only

regimens.[4]

Preclinical Studies in Non-Human Primates
To explore the potential of combination regimens, which could enhance efficacy and allow for

lower androgen doses, studies were conducted in non-human primates.

Experimental Protocols: Primate Studies
Bonnet Monkeys (Sharma et al., 2000): Evaluated the combination of Cyproterone Acetate

(CPA), a progestin and antiandrogen, with TB. Monkeys received daily CPA (5 mg) and TB

injections (40 mg or 80 mg) on days 0, 60, and 120.[11]
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Baboons (Goncharov et al., 1995): Investigated a combination of a long-acting progestogen,

levonorgestrel butanoate (4 mg/kg), with TB (8 mg/kg) administered via two injections at a 3-

month interval.[12]

Data Presentation: Primate Study Outcomes
Study Species Regimen Key Findings

Bonnet Monkeys
Daily 5 mg CPA + 40 mg TB

(every 60 days)

Induced azoospermia in all

animals by 120 days, which

was maintained until day 210.

Spermatogenesis was

reversible, returning to

baseline by day 330.[11]

Bonnet Monkeys
Daily 5 mg CPA + 80 mg TB

(every 60 days)

Failed to achieve consistent

azoospermia; two animals

remained oligozoospermic.[11]

Baboons

4 mg/kg Levonorgestrel

Butanoate + 8 mg/kg TB

(every 3 months)

Sperm concentration

decreased from a baseline of

490x10⁶/mL to a minimum of

17x10⁶/mL. Azoospermia was

achieved in 4 of 5 animals

between weeks 10-24.[12]

Table 4: Summary of

Preclinical Studies of

Testosterone Buciclate

Combinations in Non-Human

Primates.

These primate studies demonstrated that combining Testosterone Buciclate with a progestin

could lead to a more marked and sustained suppression of spermatogenesis than with

progestogen alone, supporting the combination approach for male hormonal contraception.[11]

[12]

Conclusion and Legacy
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The initial studies on Testosterone Buciclate established it as a very long-acting androgen

with a favorable pharmacokinetic profile, notable for its lack of an initial testosterone spike.[6]

The first contraceptive trial in men demonstrated proof-of-concept but also highlighted a key

challenge for androgen-only regimens: the variable sensitivity of the HPG axis, resulting in

inconsistent suppression of spermatogenesis.[4] While primate studies showed promise for

combination therapies, the development of Testosterone Buciclate for male contraception

ultimately stalled, as the WHO could not secure an industry partner to advance its

development.[5] Consequently, research focus shifted towards other long-acting esters like

testosterone undecanoate.[5] Nevertheless, the foundational research on Testosterone
Buciclate provided invaluable data and insights that have informed the subsequent four

decades of research into hormonal male contraception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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